molecular formula C13H16INO4 B12308758 [(Tert-butoxycarbonyl)amino](4-iodophenyl)acetic acid

[(Tert-butoxycarbonyl)amino](4-iodophenyl)acetic acid

Cat. No.: B12308758
M. Wt: 377.17 g/mol
InChI Key: YEZLGSBLNCEULA-UHFFFAOYSA-N
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Description

(Tert-butoxycarbonyl)aminoacetic acid is a chemical compound with the molecular formula C13H16INO4 and a molecular weight of 377.17491 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 4-iodophenyl acetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group followed by the introduction of the 4-iodophenyl acetic acid moiety. One common method involves the reaction of tert-butyl chloroformate with the amino group to form the Boc-protected intermediate. This intermediate is then reacted with 4-iodophenyl acetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of (Tert-butoxycarbonyl)aminoacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Tert-butoxycarbonyl)aminoacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can yield free amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(Tert-butoxycarbonyl)aminoacetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tert-butoxycarbonyl)aminoacetic acid is unique due to the presence of the 4-iodophenyl group, which allows for specific substitution reactions that are not possible with other Boc-protected compounds. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

Molecular Formula

C13H16INO4

Molecular Weight

377.17 g/mol

IUPAC Name

2-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)

InChI Key

YEZLGSBLNCEULA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)I)C(=O)O

Origin of Product

United States

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